molecular formula C18H9Cl2N5S B11059068 2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11059068
M. Wt: 398.3 g/mol
InChI Key: OYSUCPVVMGZNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves the reaction of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with ω-chloro-2,4-dichlorophenyl-2-ethano . Another method involves the reaction of 4-amino-5-R1-4H-1,2,4-triazole-3-thiols with 2-R2-6-R3-quinoline-4-carboxylic acids in phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings .

Scientific Research Applications

2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with various molecular targets. For example, it has been shown to inhibit the growth of Xanthomonas oryzae pv. oryzae by binding to specific proteins and disrupting their function . The compound’s antimicrobial activity is attributed to its ability to induce significant changes in the physiological and biochemical properties of the target bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is unique due to the presence of the quinoline ring, which enhances its biological activity and provides additional sites for chemical modification. This makes it a versatile compound for the development of new drugs and materials .

Properties

Molecular Formula

C18H9Cl2N5S

Molecular Weight

398.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H9Cl2N5S/c19-11-6-7-12(13(20)9-11)16-22-23-18-25(16)24-17(26-18)15-8-5-10-3-1-2-4-14(10)21-15/h1-9H

InChI Key

OYSUCPVVMGZNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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